
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a (1-chloro-2-methylbut-1-en-1-yl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane typically involves the reaction of (1-chloro-2-methylbut-1-en-1-yl) chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the direct reaction of methyl chloride with a silicon-copper alloy, followed by further reactions to introduce the (1-chloro-2-methylbut-1-en-1-yl) group. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the (1-chloro-2-methylbut-1-en-1-yl) group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition Reactions: Often use electrophiles such as hydrogen halides or halogens in the presence of catalysts.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Yield products where the chlorine atom is replaced by the nucleophile.
Addition Reactions: Result in the formation of addition products with the electrophile added across the double bond.
Oxidation and Reduction Reactions: Produce oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Chloro-2-cyclopropylideneethyl)(trimethyl)silane
- (1-Chloro-5-trimethylsilyl-4-pentyne)
- (3-Methyl-3-buten-1-ol, trimethylsilyl ether)
Uniqueness
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a (1-chloro-2-methylbut-1-en-1-yl) group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
112916-31-1 |
|---|---|
Molekularformel |
C8H17ClSi |
Molekulargewicht |
176.76 g/mol |
IUPAC-Name |
(1-chloro-2-methylbut-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C8H17ClSi/c1-6-7(2)8(9)10(3,4)5/h6H2,1-5H3 |
InChI-Schlüssel |
JDEQXSDKWBXPOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C([Si](C)(C)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


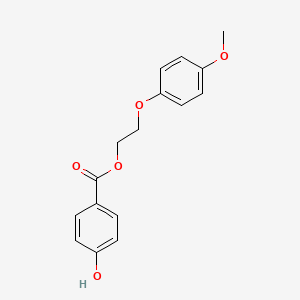
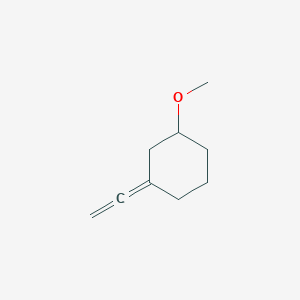
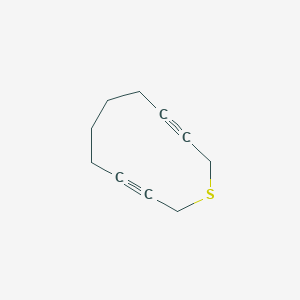
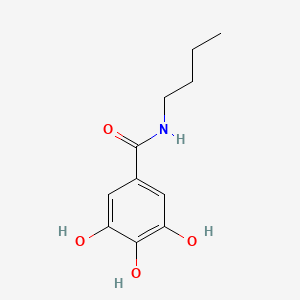


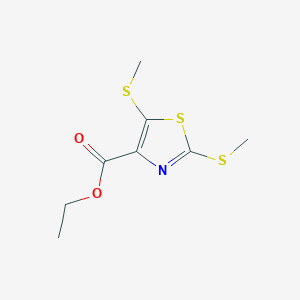

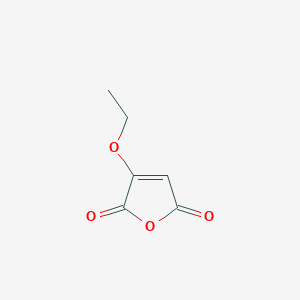
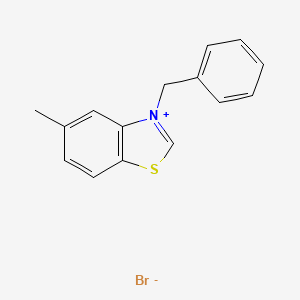
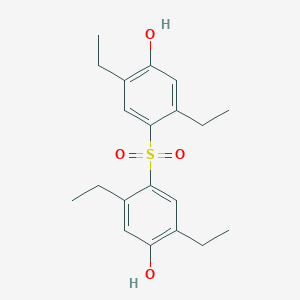
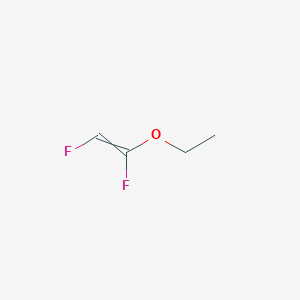

![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
